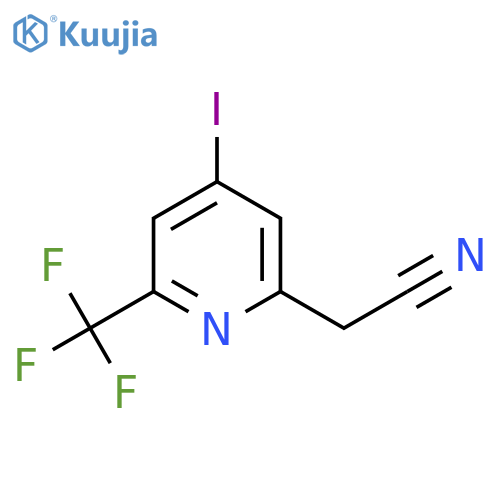

Cas no 1807055-58-8 (4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile)

1807055-58-8 structure

商品名:4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile

CAS番号:1807055-58-8

MF:C8H4F3IN2

メガワット:312.030444145203

CID:4906971

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile

-

- インチ: 1S/C8H4F3IN2/c9-8(10,11)7-4-5(12)3-6(14-7)1-2-13/h3-4H,1H2

- InChIKey: RLCQGARTFJPDHI-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(CC#N)N=C(C(F)(F)F)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 245

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 36.7

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029004389-250mg |

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile |

1807055-58-8 | 95% | 250mg |

$1,038.80 | 2022-03-31 | |

| Alichem | A029004389-1g |

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile |

1807055-58-8 | 95% | 1g |

$3,010.80 | 2022-03-31 | |

| Alichem | A029004389-500mg |

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile |

1807055-58-8 | 95% | 500mg |

$1,617.60 | 2022-03-31 |

4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

1807055-58-8 (4-Iodo-2-(trifluoromethyl)pyridine-6-acetonitrile) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 55290-64-7(Dimethipin)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量